2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid
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Overview
Description
2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a chloro group, a prop-2-yn-1-yloxy group, and an amino group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid typically involves a multi-step process:
Starting Material: The synthesis begins with 2-chloropyrimidine.
Alkylation: 2-chloropyrimidine is reacted with propargyl alcohol in the presence of a base to form 2-chloro-6-(prop-2-yn-1-yloxy)pyrimidine.
Amination: The intermediate is then treated with ammonia or an amine to introduce the amino group, resulting in 2-chloro-6-[(prop-2-yn-1-yloxy)amino]pyrimidine.
Carboxylation: Finally, the compound is carboxylated to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The prop-2-yn-1-yloxy group can participate in coupling reactions, such as click chemistry.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Copper(I) catalysts for click chemistry reactions.
Major Products
Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Coupling: Formation of triazole derivatives through click chemistry.
Scientific Research Applications
2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Bioconjugation: The prop-2-yn-1-yloxy group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties.
Chemical Probes: Used in the development of chemical probes for studying biological processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid depends on its application:
Medicinal Chemistry: It may act by interacting with specific enzymes or receptors, inhibiting or modulating their activity.
Bioconjugation: The prop-2-yn-1-yloxy group can react with azides in a click chemistry reaction, forming stable triazole linkages.
Materials Science: It can form cross-linked networks or other structures within polymers, affecting their mechanical and chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A precursor in the synthesis of 2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid.
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: Another compound with a prop-2-yn-1-yloxy group, used in bioconjugation.
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: A compound with similar functional groups used for UV light-induced covalent modification of biological targets.
Uniqueness
This compound is unique due to its combination of a chloro group, a prop-2-yn-1-yloxy group, and an amino group on a pyrimidine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in medicinal chemistry, bioconjugation, and materials science .
Properties
Molecular Formula |
C8H6ClN3O3 |
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Molecular Weight |
227.60 g/mol |
IUPAC Name |
2-chloro-6-(prop-2-ynoxyamino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O3/c1-2-3-15-12-6-4-5(7(13)14)10-8(9)11-6/h1,4H,3H2,(H,13,14)(H,10,11,12) |
InChI Key |
OOEKVSMHEHNWJU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCONC1=NC(=NC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
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